2-Methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Overview
Description
The compound is a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, composed of a benzene ring fused to a pyrimidine ring. Quinazolines have been studied for their potential medicinal properties, particularly as anticancer agents .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazoline core, followed by the addition of the various substituents. The methyl and phenyl groups could potentially be added through electrophilic substitution reactions, while the piperazine ring might be added through a nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazoline core would likely contribute to the rigidity of the molecule, while the piperazine ring could potentially adopt a chair conformation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The quinazoline core might undergo electrophilic substitution reactions, while the piperazine ring could potentially participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups. For example, the presence of the piperazine ring could potentially increase the compound’s solubility in water .Scientific Research Applications
Antihypertensive and Alpha 1-Adrenoceptor Antagonist Activity
A study explored the antihypertensive and alpha 1-adrenoceptor antagonist properties of quinazoline derivatives, revealing compounds with significant binding affinity for alpha 1-adrenoceptors. These compounds showed potential as antihypertensive agents through evaluations in spontaneously hypertensive rats, indicating their value for further pharmacological investigation (Chern et al., 1993).
Synthetic Methodology and Chemical Reactivity
Research into the synthetic pathways of quinazoline and tetrazoloquinazoline derivatives uncovered methods facilitating medicinal chemistry explorations. These methodologies allow for the creation of quinazoline derivatives with potential applications in analytical and materials science, including fluorescent properties useful for further study (Jeminejs et al., 2021).
Antimicrobial Activity Exploration
A study on molecular docking to ribosomal 50S protein L2P highlighted the antimicrobial activity potential of tetrazoloquinazolines. This research positions such compounds as candidates for in vitro antimicrobial activity studies, contributing to the development of new antimicrobial agents (Antypenko et al., 2022).
Anticancer and Kinase Inhibition
Investigations into pyrazolo[5,1-b]quinazoline-2-carboxylate and its thiazole derivatives revealed their utility as antiproliferative agents and Pim-1 kinase inhibitors. These compounds exhibited notable in vitro biological activities against various cancer cell lines and kinase targets, underscoring their potential in cancer therapy development (Mohareb et al., 2017).
Selective FLT3 Inhibition for AML Therapy
A series of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues were designed, demonstrating high selectivity and potent inhibitory activity against FLT3 and FLT3-ITD, important targets in acute myeloid leukemia (AML) therapy. The selectivity and potency of these compounds, particularly against FLT3 mutations, highlight their therapeutic promise in AML treatment (Im et al., 2020).
Future Directions
Properties
IUPAC Name |
2-methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-16-20(17-8-4-3-5-9-17)21-23-19-11-7-6-10-18(19)22(27(21)24-16)26-14-12-25(2)13-15-26/h3-5,8-9H,6-7,10-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANCECQCVZNYRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325124 | |
Record name | 2-methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663190 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
902028-79-9 | |
Record name | 2-methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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